
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ESI or ESI-09 and is known for its ability to selectively inhibit the Wnt signaling pathway.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, ESI-09 has been found to inhibit the growth of cancer cells by blocking the Wnt signaling pathway, which is known to be involved in cancer cell proliferation and survival. In stem cell research, ESI-09 has been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In regenerative medicine, ESI-09 has been studied for its potential to promote tissue repair and regeneration.
Wirkmechanismus
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. By blocking the secretion of Wnt ligands, ESI-09 prevents the activation of the Wnt signaling pathway, which is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of stem cell differentiation, and the promotion of tissue repair and regeneration. In addition, ESI-09 has been found to modulate the immune response by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ESI-09 is its selectivity for the Wnt signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one of the limitations of ESI-09 is its low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for ESI-09 research, including the development of more potent and selective inhibitors of the Wnt signaling pathway, the identification of new targets for ESI-09, and the investigation of the potential use of ESI-09 in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of ESI-09 and its potential applications in various fields.
Synthesemethoden
The synthesis of ESI-09 involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-isopropylimidazole in the presence of a base. This reaction results in the formation of ESI-09, which is a white powder that is soluble in DMSO and DMF.
Eigenschaften
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)13(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKRMWCWWBSNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

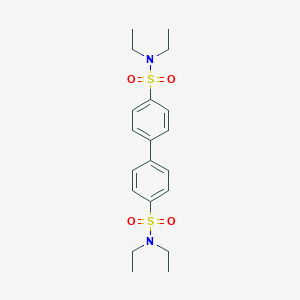
![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
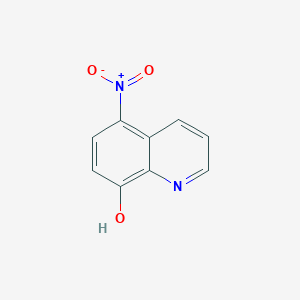
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)
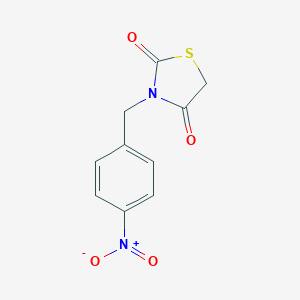
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)

![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)
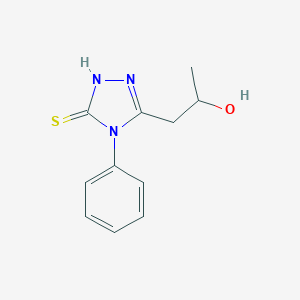
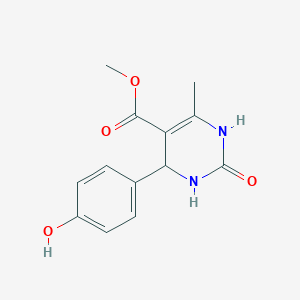
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)